3-CYCLOPENTYL-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE
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Overview
Description
3-CYCLOPENTYL-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE is an organic compound with a molecular formula of C14H20N2O It is characterized by the presence of a cyclopentyl group attached to a propanamide backbone, with a pyridin-3-ylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOPENTYL-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE typically involves the following steps:
Formation of the Cyclopentyl Group: The cyclopentyl group can be introduced through a Grignard reaction, where cyclopentyl magnesium bromide reacts with an appropriate carbonyl compound.
Attachment of the Pyridin-3-ylmethyl Group: This step involves the use of a Suzuki-Miyaura coupling reaction, where a pyridin-3-ylboronic acid derivative is coupled with a halogenated intermediate.
Formation of the Propanamide Backbone: The final step involves the formation of the amide bond through a condensation reaction between the amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-CYCLOPENTYL-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced amide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridin-3-ylmethyl group, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenated derivatives with nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced amide derivatives.
Substitution: Substituted pyridin-3-ylmethyl derivatives.
Scientific Research Applications
3-CYCLOPENTYL-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-CYCLOPENTYL-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-CYCLOPENTYL-N-METHYLPROPANAMIDE: Similar structure but lacks the pyridin-3-ylmethyl group.
N-(PYRIDIN-3-YL)PROPANAMIDE: Similar structure but lacks the cyclopentyl group.
Uniqueness
3-CYCLOPENTYL-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE is unique due to the presence of both the cyclopentyl and pyridin-3-ylmethyl groups, which confer specific chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-cyclopentyl-N-(pyridin-3-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c17-14(8-7-12-4-1-2-5-12)16-11-13-6-3-9-15-10-13/h3,6,9-10,12H,1-2,4-5,7-8,11H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNVJWYPCGLCQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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